molecular formula C15H7F2N3O2 B2387613 N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide CAS No. 866049-45-8

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide

Cat. No.: B2387613
CAS No.: 866049-45-8
M. Wt: 299.237
InChI Key: ROWRQNJRCCECPO-UHFFFAOYSA-N
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Description

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a complex organic compound with the molecular formula C15H7F2N3O2 and a molecular weight of 299.237. This compound is part of the furo[3,2-b]pyridine derivatives, which are known for their versatile pharmacological properties, including significant anticancer activity .

Mechanism of Action

Target of Action

It has been found to be a potent inhibitor ofcollagen prolyl-4-hydroxylase , an enzyme that plays a crucial role in collagen biosynthesis.

Result of Action

The result of the action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a significant reduction in the activity of collagen prolyl-4-hydroxylase . This could potentially lead to a decrease in the production of mature collagen, affecting processes such as tissue repair and wound healing.

Biochemical Analysis

Preparation Methods

The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which is achieved through a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of sodium hydride as a base and dimethylformamide as a solvent. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is unique among furo[3,2-b]pyridine derivatives due to its specific substitution pattern and pharmacological properties. Similar compounds include:

Properties

IUPAC Name

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F2N3O2/c16-9-3-1-4-10(17)12(9)14(21)20-15-8(7-18)13-11(22-15)5-2-6-19-13/h1-6H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWRQNJRCCECPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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